Bavisant

ADHD H3R antagonist Clinical trial

Bavisant (JNJ-31001074) is the definitive negative control for H3 receptor antagonist programs. Unlike pitolisant—which demonstrated clinical efficacy in narcolepsy—Bavisant failed to show statistically significant benefit over placebo in a large ADHD Phase II trial despite robust preclinical wake-promotion data. This well-characterized translational disconnect makes Bavisant an irreplaceable benchmark: use it to calibrate in vitro functional assays, in vivo microdialysis/EEG paradigms, and computational models that predict clinical success. Procure only if your study demands a brain-penetrant, orally bioavailable H3R antagonist with a proven negative clinical outcome to validate new chemical entities against.

Molecular Formula C19H27N3O2
Molecular Weight 329.4 g/mol
CAS No. 929622-08-2
Cat. No. B1667764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBavisant
CAS929622-08-2
SynonymsJNJ-31001074;  JNJ31001074;  JNJ 31001074;  Bavisant.
Molecular FormulaC19H27N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4
InChIInChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2
InChIKeyBGBVSGSIXIIREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bavisant (JNJ-31001074) for Research Procurement: A Discontinued, Highly Selective H3 Receptor Antagonist with Validated Clinical Failure Data


Bavisant (CAS 929622-08-2, JNJ-31001074) is a highly selective, orally active antagonist/inverse agonist of the human histamine H3 receptor (H3R) [1]. It was developed by Johnson & Johnson as a wakefulness-promoting agent for ADHD and narcolepsy, reaching Phase II clinical trials before discontinuation [2]. As a small molecule (C19H27N3O2, MW 329.44) with demonstrated brain penetration, Bavisant serves as a critical research tool for investigating H3R pharmacology—particularly as a reference compound for understanding why preclinical H3R antagonism may fail to translate to clinical efficacy in attention disorders [3]. Its well-documented negative clinical outcome provides a unique benchmark for validating new H3R-targeting compounds or computational models.

Why Bavisant Cannot Be Substituted with Other H3R Antagonists in Research


Histamine H3 receptor antagonists are not functionally interchangeable despite shared receptor targeting. Clinically evaluated compounds in this class—including pitolisant (approved for narcolepsy), irdabisant (CEP-26401), and ABT-288—exhibit divergent pharmacokinetic profiles, receptor binding kinetics, and critically, distinct clinical outcomes [1]. Pitolisant demonstrates validated clinical efficacy in narcolepsy (Ki = 0.16 nM), while Bavisant failed to show statistically significant benefit over placebo in a large ADHD Phase II trial despite robust preclinical wake-promotion data [2]. Moreover, comparative pharmacology studies reveal that H3R antagonists differ substantially in sigma-1 receptor affinity and receptor residence time, parameters that may dictate therapeutic differentiation [3]. Substituting Bavisant with another H3R antagonist without accounting for these documented pharmacologic and clinical divergences introduces uncontrolled variables that can invalidate mechanistic studies, confound experimental reproducibility, and mislead structure-activity relationship analyses.

Quantitative Differentiation Evidence for Bavisant Versus Clinical-Stage H3R Antagonists


Bavisant ADHD Phase II Trial: Failure to Differentiate from Placebo Versus Active Comparator Efficacy

In the only published Phase II clinical trial (NCT00880217), Bavisant failed to demonstrate statistically significant superiority over placebo on the primary endpoint (ADHD-RS-IV total score change at day 42), whereas both active comparators—atomoxetine and OROS methylphenidate—showed clear benefits [1]. This negative outcome is critical: Bavisant's clinical failure contrasts sharply with pitolisant's regulatory approval for narcolepsy and serves as a documented 'null' benchmark for H3R-targeted drug discovery. The lack of efficacy despite target engagement underscores a translational disconnect that is valuable for experimental design.

ADHD H3R antagonist Clinical trial Efficacy

Preclinical Efficacy Gap: Bavisant Increases Acetylcholine in Rat Frontal Cortex at Doses That Failed Clinically

Preclinical data demonstrate that Bavisant increases acetylcholine (ACh) levels in rat frontal cortex, a biomarker linked to attention and cognition . This pharmacodynamic effect established the rationale for ADHD clinical development. However, the clinical trial data (Evidence_Item 1) reveal that doses producing human target engagement did not translate to symptomatic improvement [1]. This discordance—robust preclinical biomarker versus clinical futility—represents a specific and quantifiable differentiation from pitolisant, for which preclinical ACh elevation correlated with positive Phase III outcomes in narcolepsy.

Acetylcholine Frontal cortex Rat model Preclinical-clinical translation

Clinical Development Termination: Definitive Differentiation from Pitolisant's Regulatory Success

Bavisant's development for ADHD (Phase II) and narcolepsy (Phase II) was formally discontinued by Johnson & Johnson in July 2022, with later investigation by BenevolentAI (as BEN-2001) for EDS in Parkinson's disease yielding reportedly negative results [1][2]. In stark contrast, pitolisant (Wakix®) received FDA and EMA approval for narcolepsy (2016/2019) and later for EDS in obstructive sleep apnea. This binary outcome difference—market approval versus development termination—establishes Bavisant as an essential comparator for understanding the determinants of clinical success in the H3R antagonist class. The full rationale for discontinuation, including detailed PK/PD and safety data, remains unpublished, making the compound a target for de-risking studies.

Clinical development Discontinuation ADHD Narcolepsy

Receptor Pharmacology Differentiation: H3R Affinity and Sigma-1 Receptor Cross-Reactivity

Comparative pharmacology studies of clinically evaluated H3R antagonists reveal that these compounds exhibit markedly different receptor binding kinetics and off-target profiles, including sigma-1 receptor (σ1R) affinity [1]. While precise Ki/IC50 values for Bavisant at human H3R are not consistently reported across public sources (typical of discontinued compounds), the study by Riddy et al. demonstrates that pitolisant, irdabisant, and other H3R antagonists show divergent σ1R affinity and H3R residence times—parameters that likely contributed to Bavisant's unique clinical trajectory [2]. Bavisant is consistently described as 'highly selective' for H3R in primary literature [3], implying a distinct off-target signature relative to less selective or more promiscuous comparators. This pharmacological fingerprint supports its use as a tool to isolate H3R-specific effects.

Receptor pharmacology Binding affinity Sigma-1 receptor Selectivity

High-Impact Research and Industrial Applications for Bavisant Procurement


Negative Control Compound for H3R-Targeted Drug Discovery Programs

Bavisant is optimally deployed as a negative control or benchmark in H3R antagonist discovery programs. Its well-characterized clinical failure in ADHD [1] provides a definitive dataset to calibrate in vitro and in vivo models. Researchers can compare novel H3R antagonists against Bavisant in functional assays (e.g., cAMP modulation, neurotransmitter release) and behavioral models to identify features that differentiate clinical promise from translational dead-ends. Given the compound's established brain penetration and target engagement, any observed preclinical advantage of a new chemical entity over Bavisant may signal improved clinical translatability.

Tool Compound for Investigating Preclinical-Clinical Translation Discordance in CNS Disorders

Procure Bavisant for mechanistic studies aimed at understanding why robust preclinical efficacy (acetylcholine elevation, wake promotion) fails to manifest as clinical benefit in ADHD . Use Bavisant in comparative microdialysis, EEG, and behavioral paradigms alongside pitolisant or other clinically successful H3R modulators to dissect the pharmacodynamic, pharmacokinetic, or network-level determinants of therapeutic response. This application is particularly relevant for academic labs and biotech companies focused on CNS drug development and translational neuroscience.

Reference Standard for Computational Chemistry and Machine Learning Model Validation

Bavisant's unique profile—high H3R selectivity, brain penetrance, oral bioavailability, yet clinical futility—makes it an invaluable data point for training and validating machine learning models that predict clinical success from chemical structure and preclinical data. Procurement enables generation of additional in-house data (e.g., solubility, metabolic stability, off-target panels) to enrich computational models. The compound serves as a critical 'false positive' or 'negative outcome' label in classification models designed to prioritize drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bavisant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.